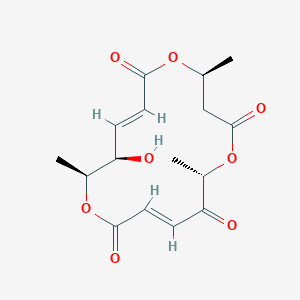

(+)-macrosphelide B

描述

Structure

3D Structure

属性

分子式 |

C16H20O8 |

|---|---|

分子量 |

340.32 g/mol |

IUPAC 名称 |

(4S,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |

InChI |

InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+/m0/s1 |

InChI 键 |

BUJQDSFTDISLDT-SEDYQILSSA-N |

手性 SMILES |

C[C@H]1CC(=O)O[C@H](C(=O)/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |

规范 SMILES |

CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |

同义词 |

macrosphelide B |

产品来源 |

United States |

Natural Occurrence and Isolation of + Macrosphelide B

Fungal Bioprospecting and Microbial Sources

The search for new natural products from microbial sources has led to the identification of (+)-macrosphelide B in several fungal taxa. mdpi.com

Microsphaeropsis sp. FO-5050 as a Primary Producer

Microsphaeropsis sp. FO-5050 was one of the initial fungal strains from which macrosphelides A and B were isolated. nii.ac.jpnih.govmdpi.comjst.go.jpnih.gov These compounds were identified from the fermentation broth of this microorganism. nii.ac.jpnih.govnih.gov The isolation and structural elucidation of macrosphelides A and B from Microsphaeropsis sp. FO-5050 were reported in the mid-1990s. mdpi.comnih.gov

Identification from Periconia Species

Macrosphelides, including this compound, have also been identified in Periconia species. mdpi.commdpi.com Specifically, Periconia byssoides OUPS-N133, a strain originally isolated from the sea hare Aplysia kurodai, has been reported as a source of various macrosphelides, such as macrosphelides E–I and L, alongside known macrosphelides A and C. nih.govjst.go.jprsc.orgcapes.gov.br While the initial isolation from Periconia byssoides focused on other macrosphelide variants, the genus Periconia is recognized as a producer of macrosphelides. mdpi.com

Discovery in Pseudogymnoascus Fungi

More recently, (+)-macrosphelides A and B were discovered in two Pseudogymnoascus fungal strains, VKM F-4518 and VKM F-4519. mdpi.comresearchgate.netresearchgate.net These strains were isolated from the surface layer of sediments in the Kolyma Lowland in the Arctic. mdpi.comresearchgate.net The identification of macrosphelides in the Pseudogymnoascus genus was reported as a new finding. mdpi.comresearchgate.net Research into these strains has indicated they are active producers of macrosphelides. mdpi.com Chemical analyses of Pseudogymnoascus strains have shown their potential to produce various classes of compounds, including macrolides like macrosphelides. researchgate.net Another study also reported the isolation of macrosphelide B from the Antarctic fungus Pseudogymnoascus sp. strain SF-7351. nih.gov

Biotransformation-Mediated Production by Pleurotus ostreatus

This compound has also been obtained through biotransformation mediated by the fungus Pleurotus ostreatus. researchgate.netnih.gov This method involved the biotransformation of halolactones, specifically δ-bromo and δ-iodo-γ-bicyclolactones. researchgate.netnih.gov Pleurotus ostreatus unexpectedly produced a macrosphelide as its own metabolite during this process. researchgate.netnih.gov This represented a previously undescribed method for obtaining this macrosphelide. researchgate.netnih.gov Factors such as temperature, salts, and organic solvents were examined for their effect on macrosphelide production by the Pleurotus ostreatus strain, with the highest yields observed with halolactones and specific ions like iodide, bromide, iron, and copper (2+). researchgate.netnih.gov

General Principles of Isolation from Fermentation Broths

The isolation of this compound from fungal sources typically involves the processing of fermentation broths. Initial steps often include the detection of active compounds in fermentation extracts, often through bioactivity-guided fractionation. jst.go.jpnih.gov For instance, potent anti-adherent activity was detected in fermentation extracts of Microsphaeropsis sp. FO-5050, leading to the isolation of macrosphelides A and B. jst.go.jpnih.gov

Isolation procedures generally involve extraction of the culture broth with organic solvents, such as ethyl acetate. tandfonline.com The organic layer is then typically washed, dried, and evaporated to yield a crude extract. tandfonline.com This crude product is then subjected to chromatographic separation techniques. tandfonline.com Column chromatography, often utilizing silica (B1680970) gel with appropriate solvent systems (e.g., chloroform/methanol or ethyl acetate/n-hexane), is a common method for the preparative separation of compounds from the extract. researchgate.nettandfonline.com Further purification steps, such as flash column chromatography, may be employed to obtain the pure compound. researchgate.net Spectroscopic methods, including 1D and 2D NMR, UHRMS, and optical rotation data, are crucial for the identification and structural elucidation of the isolated macrosphelides, including this compound. mdpi.comresearchgate.netresearchgate.net

Data on the isolation of macrosphelides from different sources:

| Source | Isolation Method Highlights | Identification Methods Used |

| Microsphaeropsis sp. FO-5050 | Isolation from fermentation broth, bioactivity-guided. jst.go.jpnih.gov | Spectroscopic methods, chemical transformations. nii.ac.jpnih.gov |

| Periconia byssoides OUPS-N133 | Isolation from culture broth. rsc.org | Spectroscopic analyses (1D/2D NMR), chemical transformations. rsc.org |

| Pseudogymnoascus strains | Isolation from culture broth extracts. mdpi.comresearchgate.net | 1D and 2D NMR, UHRMS, optical rotation. mdpi.comresearchgate.netresearchgate.net |

| Pleurotus ostreatus | Biotransformation of halolactones. researchgate.netnih.gov | GC-FID (for monitoring biotransformation). nih.gov NMR (for structure). researchgate.net |

| Pseudogymnoascus sp. SF-7351 | Extraction of EtOAc extract of fungal strain isolate. nih.gov | Single-crystal X-ray diffraction (for epi-macrosphelide J), spectroscopic methods. nih.gov |

| Tritirachium sp. HKI 0317 | Extraction of culture broth with ethyl acetate, column chromatography on silica gel. tandfonline.com | MS and NMR measurements, comparison with published data. tandfonline.com |

| New Zealand marine fungi | Extraction, chromatographic and spectroscopic techniques. wgtn.ac.nz | NMR and MS screening, single-crystal XRD (for macrosphelide A). wgtn.ac.nz |

Biosynthetic Pathways and Enzymatic Machinery of + Macrosphelide B

Elucidation of Polyketide Origins

Macrosphelides are classified as macrolide polyketides mdpi.comnih.gov. Polyketides are a large and structurally diverse group of natural products synthesized through the repeated condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, in a process similar to fatty acid synthesis nih.govwikipedia.org. This process is catalyzed by large multienzyme complexes called polyketide synthases (PKSs) nih.govwikipedia.org.

While the precise starter and extender units for the biosynthesis of the macrosphelide core have not been explicitly detailed for (+)-macrosphelide B in the search results, the classification of macrosphelides as polyketides strongly suggests their assembly from such simple acyl-CoA precursors via a PKS pathway mdpi.comnih.gov. Research has postulated that macrosphelides are synthesized via the polyketide pathway nih.gov.

Genomic Analysis for Biosynthetic Gene Clusters (BGCs) in Producing Strains

The biosynthesis of polyketides is typically encoded by genes organized in biosynthetic gene clusters (BGCs) within the genome of the producing organism nih.govrsc.org. Genomic analysis of producing strains, such as Microsphaeropsis sp. FO-5050 or related species like Coniothyrium minitans, which also produces macrosphelide A oup.com, is a key approach to identifying the genes responsible for macrosphelide biosynthesis, including those encoding the PKS and modifying enzymes usherbrooke.casemanticscholar.org.

Although specific details of the this compound BGC were not extensively found in the search results, the presence of BGCs for other macrolide polyketides has been well-documented nih.govrsc.org. Analysis of these clusters can reveal the genetic basis for the PKS assembly line and associated tailoring enzymes. For example, studies on the biosynthesis of other macrolides have shown BGCs containing genes for discrete PKS subunits or large modular PKS enzymes, along with genes for enzymes that modify the polyketide chain, such as hydroxylases, reductases, and cyclases nih.gov.

Proposed Enzymatic Transformations and Key Intermediates

The biosynthesis of complex polyketides like this compound involves a series of enzymatic transformations following the initial chain elongation by the PKS. These transformations introduce functional groups and shape the final macrocyclic structure.

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes containing a heme cofactor that are involved in a wide range of metabolic processes, including the modification of natural products uniprot.orgwikipedia.org. They typically catalyze the insertion of an oxygen atom into a substrate, often in the form of a hydroxylation reaction wikipedia.org.

In the context of macrosphelide biosynthesis, cytochrome P450 monooxygenases have been implicated as potential catalysts nih.gov. Their involvement is considered feasible for reactions in the pathway nih.gov. P450 enzymes require protein partners, such as ferredoxins and ferredoxin reductases, to transfer electrons necessary for their catalytic activity uniprot.org.

Involvement of Manganese-Dependent Peroxidases

Manganese-dependent peroxidases (MnPs) are enzymes that catalyze the oxidation of Mn(II) to Mn(III), which then acts as a diffusible oxidant to catalyze the oxidation of various substrates wikipedia.orgscielo.brfrontiersin.org. These enzymes are part of the ligninolytic system in white-rot fungi and have also been found in some bacteria wikipedia.orgfrontiersin.org.

Similar to P450 monooxygenases, manganese-dependent peroxidases have been suggested to play a role in macrosphelide biosynthesis nih.govdntb.gov.ua. Studies have shown that the presence of manganese ions can induce the formation of certain macrosphelides, supporting the potential involvement of MnPs nih.gov.

Relationship to Other Macrosphelide Isomers (e.g., Oxidation of Macrosphelide A to B)

This compound is structurally related to other macrosphelide isomers, notably macrosphelide A. Research indicates that macrosphelide B can be considered a corresponding oxidative product of macrosphelide A at the C-14 position jst.go.jpnih.gov.

This suggests a biosynthetic link where macrosphelide A serves as a precursor to this compound, with an enzymatic oxidation step converting the hydroxyl group at C-14 in macrosphelide A to a ketone in this compound. While specific enzymes catalyzing this precise oxidation in vivo were not explicitly identified in the search results, the implication of cytochrome P450 monooxygenases and/or manganese-dependent peroxidases in macrosphelide biosynthesis nih.gov makes them potential candidates for this oxidative conversion. Chemical synthesis studies have explored the oxidation of macrosphelide A to macrosphelide B using reagents like pyridinium (B92312) dichromate (PDC), demonstrating the feasibility of this transformation in vitro nih.gov.

Total Synthesis Strategies for + Macrosphelide B

Seminal Synthetic Efforts and Early Methodologies

Early synthetic approaches to the macrosphelide family, including (+)-macrosphelide B, laid the groundwork for subsequent, more efficient routes. The first total synthesis of macrosphelides A and B was reported by the Smith and Omura groups, which involved asymmetric dihydroxylation as a key step. nih.govacs.org Other early strategies utilized chiral α-furylethanol, carbohydrates, and enzymatic methods for the preparation of key building blocks. acs.org These initial syntheses were crucial in confirming the absolute structures of these natural products. nih.gov

Ring-Closing Metathesis (RCM) Approaches for Macrolactone Construction

Ring-closing metathesis (RCM) has emerged as a powerful and widely applied strategy for constructing the macrolactone core of this compound. researchgate.netacs.orgacs.org This method involves the intramolecular metathesis of two terminal alkenes to form a cyclic alkene. wikipedia.org RCM is favored due to its ability to form rings that were previously challenging to access efficiently and its tolerance of various functional groups. wikipedia.org The RCM strategy was the first alternative to Yamaguchi lactonization for creating the macrosphelide macrolactone core and has been applied to the synthesis of various macrosphelide analogs. nih.gov

Use of Grubbs' Catalysts

Grubbs' ruthenium-based catalysts are commonly employed in RCM approaches for macrosphelide synthesis due to their high reactivity and tolerance towards various functional groups. acs.orgacs.orgharvard.edu Specifically, the second-generation Grubbs' catalyst has been successfully utilized for the RCM reaction to afford the macrolactone skeleton. nih.govclockss.org The efficiency of the RCM reaction can be influenced by factors such as the steric environment around the reaction site. acs.org

Common Intermediates in RCM Strategies

In RCM-based syntheses of this compound, common intermediates are often synthesized from readily available chiral starting materials. For instance, methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate have been used as inexpensive chiral building blocks. acs.orgacs.org These starting materials are elaborated through a series of steps to construct linear precursors containing the two terminal alkenes necessary for the RCM reaction. acs.org The design of these intermediates often involves strategically placed protecting groups that can be selectively removed or transformed later in the synthesis. acs.org

Furan (B31954) Oxidation Strategies

Furan oxidation has been employed as a strategy for the synthesis of macrosphelides, including this compound. drugfuture.comacs.orgmdpi.comdrugfuture.com This approach typically involves the oxidative cleavage of a furan ring to generate a γ-keto-α,β-unsaturated carboxylic acid moiety, which forms part of the macrosphelide skeleton. mdpi.com A convenient protocol for converting 2-substituted furans into 4-oxo-2-alkenoic acids using N-bromosuccinimide (NBS) and sodium chlorite (B76162) (NaClO₂) has been applied in the synthesis of this compound. acs.org This strategy allows for the construction of key segments of the molecule from furan-containing precursors. acs.org

Palladium-Catalyzed Carbonylative Esterification and CO Insertion Methodologies

Palladium-catalyzed carbonylative esterification and CO insertion methodologies have also been explored in the synthesis of macrosphelides. nih.govresearchgate.netmdpi.comnih.gov This approach involves the insertion of carbon monoxide into an organic molecule, catalyzed by palladium complexes, to form new carbon-carbon or carbon-heteroatom bonds. In the context of macrosphelide synthesis, Pd-mediated CO insertion has been utilized to create new ester linkages and has even been applied as a macrocyclization strategy for constructing the 16-membered macrolide skeleton. mdpi.comnih.gov This methodology has proven effective and has been used in the combinatorial synthesis of macrosphelide libraries. mdpi.comnih.gov

Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) for Macrocyclization

Intramolecular nitrile oxide-olefin cycloaddition (INOC) is another strategy that has been investigated for the macrocyclization step in the synthesis of this compound. mdpi.comacs.orgnih.govnih.govnih.gov This cycloaddition reaction involves the reaction of a nitrile oxide with an alkene within the same molecule to form a cyclic isoxazoline. mdpi.comnih.gov INOC can be a valuable method for generating new stereocenters during the ring-closure process. mdpi.com Studies have explored asymmetric INOC approaches, including the use of phase transfer catalysts, to control the facial selectivity and efficiency of the macrocyclization for constructing the macrosphelide B skeleton. mdpi.comnih.gov This approach can avoid undesired side reactions such as epimerization or the formation of geometric isomers that may occur with other macrocyclization methods. mdpi.com

Stereocontrol via INOC and Facial Selectivity

Intramolecular nitrile oxide-olefin cycloaddition (INOC) has been explored as a strategy for constructing the macrolactone skeleton of macrosphelide B. nih.gov This approach can potentially avoid undesired side reactions such as epimerization or the formation of geometric isomers that can occur with other macrolactonization methods. researchgate.netnih.govmdpi.com Studies have investigated the stereocontrol of the INOC reaction, including the use of metal catalysts and ligands. nih.gov While initial studies with simple addition of aqueous NaOCl to an oxime precursor showed moderate facial selectivity, the use of various metal cations with chiral ligands was examined to improve diastereomeric and enantioselectivity. nih.gov An asymmetric INOC approach utilizing phase transfer catalysts has been identified as a potentially efficient and versatile procedure for constructing the macrocyclic skeleton of macrosphelide B with control over facial selectivity. researchgate.netnih.govdntb.gov.ua

Application of Phase Transfer Catalysts

The application of phase transfer catalysts in the asymmetric INOC approach for the synthesis of macrosphelide B has been investigated to achieve stereocontrol, particularly in terms of facial selectivity. researchgate.netnih.govdntb.gov.ua This method is considered a potentially efficient and versatile procedure for constructing the macrolactone skeleton. researchgate.netnih.gov

Chiral Pool Synthesis and Enzymatic Resolution Routes

Chiral pool synthesis and enzymatic resolution have been utilized as strategies for the synthesis of this compound and related macrosphelides, leveraging readily available enantiopure starting materials. nih.govwikidata.orgresearchgate.netunipd.it The chiral pool approach involves using naturally occurring enantiomerically pure compounds as starting materials. unipd.it Enzymatic resolution, another method for obtaining enantiopure compounds, involves using enzymes to selectively react with one enantiomer from a racemic mixture. unipd.itprinceton.edu

Utilization of Methyl (S)-(+)-3-hydroxybutyrate and Methyl (S)-(-)-lactate

Methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate are examples of readily available chiral materials that have been used as starting materials in the synthesis of macrosphelides, including this compound. researchgate.netacs.orgacs.org Methyl (S)-(+)-3-hydroxybutyrate serves as an optically active starting material in organic synthesis. fishersci.cafishersci.ca Methyl (S)-(-)-lactate is the methyl ester of lactic acid and is also readily available as a single enantiomer. fishersci.befishersci.atnih.govwikipedia.orgcas.org A synthetic route for macrosphelides A and B based on ring-closing metathesis (RCM) has been established, where the substrates for the RCM step were synthesized from these commercially available chiral materials with high efficiency. researchgate.netacs.orgacs.org

Carbohydrate Precursor Applications

Carbohydrate precursors have also been employed in the total synthesis of macrosphelides, including macrosphelides A and E. jst.go.jpwikidata.orgmdpi.comacs.org For instance, the total synthesis of macrosphelide M has been described, where key steps involved the preparation of acid and alcohol fragments from diacetone glucose. researchgate.net The C-3/C-4 stereocenters of diacetone glucose were utilized for introducing four stereocenters in this synthesis. researchgate.net

Formal Synthesis Contributions to this compound

Formal synthesis refers to a synthetic route that does not complete the total synthesis but instead synthesizes a known intermediate in a previously reported total synthesis. This demonstrates the potential to complete the total synthesis. Formal syntheses of (+)-macrosphelides A and B have been reported. jst.go.jpwikidata.orgsemanticscholar.orgresearchgate.net One approach involved a simple procedure for the synthesis of γ-hydroxy-α,β-(E)-alkenoic esters, which were then applied in a formal synthesis of (+)-macrosphelides A and B. jst.go.jpresearchgate.netsemanticscholar.org Another formal total synthesis of (+)-macrosphelide A was achieved based on macrolactonization strategies. clockss.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10830984 |

| Methyl (S)-(+)-3-hydroxybutyrate | 6950307 |

| Methyl (S)-(-)-lactate | 94386 |

| Macrosphelide A | 10830983 |

| Macrosphelide C | 11198166 |

| Macrosphelide E | 11198167 |

| Macrosphelide F | 11198168 |

| Macrosphelide G | 11198169 |

| Macrosphelide H | 11198170 |

| Macrosphelide I | 11198171 |

| Macrosphelide M | 11198172 |

Data Table: Examples of Chiral Pool Starting Materials Used in Macrosphelide Synthesis

| Starting Material | Enantiomer | PubChem CID | Application in Synthesis |

| Methyl 3-hydroxybutyrate | (S)-(+) | 6950307 | Synthesis of RCM substrates for Macrosphelides A and B. researchgate.netacs.orgacs.org |

| Methyl lactate (B86563) | (S)-(-) | 94386 | Synthesis of RCM substrates for Macrosphelides A and B. researchgate.netacs.orgacs.org |

| L-(+)-Arabinose | L-(+) | 5362460 | Synthesis of Macrosphelides C and F. semanticscholar.org |

| Diacetone glucose | - | 24780 | Synthesis of Macrosphelide M fragments. researchgate.net |

| (S)-Malic acid | (S)-(-) | 525 | Synthesis of Macrosphelide M fragments. researchgate.net |

| Ethyl (S)-lactate | (S)-(+) | 154411 | Synthesis of Macrosphelide I. researchgate.net |

| Methyl (R)-3-hydroxybutyrate | (R)-(-) | 6950308 | Synthesis of Macrosphelide I. researchgate.net |

| L-(+)- and D-(-)-diethyl tartrates | L-(+), D-(-) | 643431, 643432 | Synthesis of synargentolide B stereoisomers. researchgate.net |

| D-ribose | D- | 5460598 | Synthesis of synargentolide B stereoisomers. researchgate.net |

| D-mannitol | D- | 6255 | Synthesis of synargentolide B stereoisomers. researchgate.net |

Medicinal Chemistry and Analog Design for + Macrosphelide B

General Principles of Analog Design and Synthetic Libraries

Analog design in medicinal chemistry typically involves modifying a lead compound to create new molecules with similar chemical and biological characteristics. slideshare.net The goals include retaining or reinforcing desired pharmacological effects and using the analogues as probes to understand the lead molecule's pharmacology. slideshare.net Synthetic libraries, often generated through parallel or combinatorial synthesis, are crucial for efficiently producing a diverse set of analogues for biological screening and SAR studies. rsc.orgwiley-vch.de

Combinatorial Chemistry Approaches for Diverse Analogues

Combinatorial chemistry has been applied to the synthesis of macrosphelide analogues to generate diverse chemical libraries. mdpi.comnih.govresearchgate.net This approach allows for the rapid creation of a large number of compounds by combining different building blocks in various arrangements. wiley-vch.de For macrosphelides, combinatorial synthesis has involved preparing fragments of the molecule and modifying them at chiral centers or substituents to maximize structural diversity. mdpi.com A library synthesis of 128-member macrosphelide analogues has been carried out using a palladium-catalyzed carbonylation on a polymer support, demonstrating the application of combinatorial techniques in this field. wiley-vch.de

Fluorous Tagging Techniques in Parallel Synthesis

Fluorous tagging techniques have been utilized in the parallel synthesis of macrosphelide stereoisomer libraries. nih.govnih.govmdpi.com This strategy involves labeling molecules with fluorous tags, which are perfluorocarbon-containing groups. nih.govmit.edu These tags allow for the separation of tagged compounds based on their fluorine content using fluorous chromatography or fluorous solid-phase extraction (FSPE). nih.govmit.eduacs.org Fluorous mixture synthesis (FMS) is a powerful technique that minimizes synthetic effort by labeling molecules rather than reaction vessels, enabling reactions to be conducted on mixtures of tagged compounds, followed by demixing and detagging to obtain individual pure products. nih.gov This approach has been successfully applied to synthesize libraries of macrosphelide stereoisomers. nih.govmdpi.com

Structural Modifications of the Macrocyclic Skeleton

Structural modifications of the macrocyclic skeleton of (+)-macrosphelide B have been pursued to investigate the impact of ring size and heteroatom incorporation on biological activity. mdpi.comnih.govresearchgate.net These modifications aim to alter the conformational flexibility and interactions of the molecule with its biological targets.

Ring-Contracted (e.g., 15-membered) Analogues

Ring-contracted analogues, such as 15-membered macrolactones, have been synthesized. mdpi.comnih.govresearchgate.net The synthesis of these analogues often involves similar strategies to the natural 16-membered macrosphelides, such as ring-closing metathesis (RCM). mdpi.comnih.govresearchgate.netmdpi.com For example, a 15-membered macrosphelide B analogue was prepared using a synthetic procedure involving RCM. mdpi.com Total synthesis of 2-nor-macrosphelides, which are 15-membered analogues, has also been described. researchgate.net

Ring-Enlarged (e.g., 18-membered) Analogues

Ring-enlarged macrosphelide analogues have also been explored. mdpi.comnih.govresearchgate.net For instance, 18-membered macrolides have been synthesized through routes involving esterification and RCM. mdpi.comnih.gov These modifications to the macrocyclic ring size are part of comprehensive structure-activity relationship studies aimed at discovering derivatives with potentially improved biological activities. mdpi.comresearchgate.netmdpi.com

Aza-Analogues (Nitrogen-Substituted Macrosphelides)

Aza-analogues, where a nitrogen atom is incorporated into the macrocyclic ring, represent another class of structural modifications. mdpi.comresearchgate.netu-toyama.ac.jpu-toyama.ac.jp Syntheses of 16-membered macrolactams, which are aza-analogues of macrosphelides, have been effectively established using strategies like RCM. researchgate.netu-toyama.ac.jpu-toyama.ac.jp Biological evaluation of these artificial aza-macrosphelides has revealed that some of them show stronger apoptosis-inducing activity against human lymphoma cells compared to the parent compound. researchgate.net Dihydroazamacrosphelides have also been synthesized and evaluated for their apoptosis-inducing activities. u-toyama.ac.jpu-toyama.ac.jp

Diversification of Peripheral Side Chains

Extensive modifications of the side chain of the macrosphelide skeleton have been carried out to explore the structure-activity relationship (SAR). nih.gov These modifications often involve introducing different functional groups or structural motifs to the peripheral positions of the macrolide core.

Introduction of Heterocyclic Moieties (e.g., Thiazole)

Inspired by the potent cytotoxicity of epothilone, another 16-membered macrolide, molecular design has pursued the introduction of a thiazole (B1198619) side chain, similar to that found in epothilone, into the macrosphelide skeleton. mdpi.com This strategy aimed to develop more potent macrosphelide derivatives than the natural compounds. mdpi.com Hybridization of the macrosphelide skeleton with the thiazole-containing side chain of epothilones has been investigated for its apoptosis-inducing ability. researchgate.net Specifically, a thiazole side chain has been successfully introduced at the C3 or C9 position of the macrosphelide core using established synthetic protocols involving ring-closing metathesis (RCM). mdpi.com Screening of these chimera compounds, such as MS-epothilone chimeras, has shown an increase in their desired potencies, attributed to this hybridization strategy. nih.govmdpi.com For instance, one chimera showed more potent apoptosis-inducing activity in the U937 cell line compared to other analogs or parent compounds MSPA or MSE. nih.govmdpi.com

Trifluoromethylated Analogues

Trifluoromethylated analogs of macrosphelide A have been designed and synthesized. researchgate.netjst.go.jpacs.org The synthesis of these analogs involves the construction of key segments through highly stereoselective transformations starting from trifluoromethylated diols. researchgate.net This type of modification explores the effect of incorporating fluorine atoms, which can significantly influence the lipophilicity, metabolic stability, and binding affinity of a compound.

Alkyl and Keto Derivatives

Modification of the macrosphelide structure has also included the preparation of alkyl and keto derivatives for detailed SAR studies. mdpi.comnih.gov For example, oxidation of macrosphelide A (MSA) has been shown to produce 8-keto MS and diketo-MS derivatives, although initially not synthesized for medicinal chemistry purposes, they were utilized for SAR studies and further derivatization. mdpi.comnih.gov N-alkylated MS derivatives with various sizes and heterocyclic substituents have been prepared. mdpi.comnih.gov Additional oxidation of these N-alkylated derivatives has also resulted in di-keto amino derivatives. mdpi.comnih.gov Studies comparing diketo derivatives to their dihydroxy counterparts have been conducted to understand the impact of the oxidation state on activity. mdpi.com

Synthesis of Biotinylated Chimeras and Affinity Probes

To aid in the identification of the biological targets of macrosphelides and to elucidate their mechanism of action, biotinylated chimeras and affinity probes have been designed and synthesized. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com This strategy involves chemically conjugating the macrosphelide skeleton with a biotin (B1667282) tag, which allows for the isolation of proteins that bind to the macrosphelide using avidin (B1170675) or streptavidin affinity chromatography. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com

For instance, macrosphelide A-biotin chimeras have been synthesized as biochemical probes. researchgate.netmdpi.comresearchgate.net The design and synthesis of these chimeras involve connecting a linker unit to an allyl-macrosphelide and then coupling the linker-bound macrosphelide with a chemical biotin tag. researchgate.netresearchgate.net The length of the linker can be critical for effectively identifying biological target proteins, and thus, chimeras with different linker lengths have been synthesized. mdpi.com Biotinylated MSPA, synthesized as an MSPA-biotin chimera, has been used in mass spectrometry proteomic screens coupled with affinity chromatography to investigate putative targets mediating the apoptotic effects of MSPA in cancer cells. mdpi.com Biotinylated MSPA has been incubated with cell lysates, and proteins captured by the biotinylated macrosphelide were subsequently precipitated using streptavidin beads for analysis. mdpi.com Biotinylated macrosphelide B has also been synthesized and used as a control in binding assays to validate potential targets identified for macrosphelide A. mdpi.com This approach of using biotinylated chimeras is a valuable tool in chemical biology for target fishing studies and understanding the molecular mechanisms of natural products like macrosphelides. nih.govmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of + Macrosphelide B and Its Analogues

Conformational Analysis and its Influence on Bioactivity

Conformational analysis plays a crucial role in understanding the biological activity of flexible molecules like macrolides. biomedres.usnih.govnih.gov While specific detailed conformational analyses directly linking distinct conformers to the bioactivity of (+)-macrosphelide B are not extensively detailed in the provided snippets, the general principle holds that the three-dimensional shape a molecule adopts can significantly influence its interaction with biological targets. nih.govleidenuniv.nl For macrocycles, understanding conformational preferences is important for drug design. nih.gov Analogues that alter a molecule's conformational preferences to favor a specific conformer or family of conformers can be used to probe the bioactive conformation. nih.gov Changes in ring size, for instance, can alter the conformation of the macrosphelide skeleton, potentially impacting activity. mdpi.comresearchgate.net

Role of Specific Stereocenters and Absolute Configuration

Stereochemistry, particularly the absolute configuration (R or S) at chiral centers, is fundamental in pharmacology and can significantly influence the biological activity of a compound. libretexts.orgnih.govbiorxiv.org Different stereoisomers can exhibit distinct therapeutic and toxicological effects. nih.govbiorxiv.org The absolute configuration of this compound has been determined. wikidata.org Studies on macrosphelide isomers have provided basic information on their SAR. nih.gov For example, macrosphelide E is a C3-epimer of macrosphelide A, and their biological activities can differ. clockss.org The confirmation of natural isomer structures has been part of the efforts to establish SAR and discover more promising derivatives. researchgate.netresearchgate.net

Impact of Oxidative State at C-14 Position on Activity Profile

The oxidative state at the C-14 position of the macrosphelide core has been identified as a crucial factor influencing its activity profile, particularly regarding apoptosis induction. clockss.orgmdpi.comnih.gov Research indicates that the presence of a carbonyl group at C-14 is important for programmed cell death activity. mdpi.comnih.gov For instance, this compound (which has a hydroxyl group at C-14 in its main form, although it can be obtained by oxidation of macrosphelide A which has a C-14 hydroxyl mdpi.comnih.gov) and diketo-macrosphelide (with carbonyl groups) were found to induce mild apoptosis in human lymphoma U937 cells via the Fas/caspase-8-dependent pathway. mdpi.comnih.gov This comparison suggests that the 14-carbonyl group is crucial for this activity, as macrosphelide A, with a hydroxyl at C-14, did not display cytotoxicity at high concentrations in one study, while carbonylated macrosphelide B and diketo-macrosphelide did. nih.gov

Correlation between Side Chain Modifications and Biological Potency (e.g., Apoptosis Induction)

Extensive modifications of the side chain of macrosphelides have been carried out to improve their biological activities, particularly apoptosis induction. mdpi.comresearchgate.net Hybrid compounds composed of the macrosphelide skeleton and a thiazole-containing side chain of epothilones have been investigated for their apoptosis-inducing ability. researchgate.net Among these hybrids, a compound containing a thiazole (B1198619) side chain at C15 showed significant potency for inducing apoptosis. researchgate.net This hybridization strategy has shown promise in improving the intrinsic activity of macrosphelides. mdpi.comresearchgate.netmdpi.com However, introducing the same modification at the C9 position did not result in a compound as potent as the C15 hybrid. mdpi.comresearchgate.net Other modifications, such as the synthesis of macrosphelides containing a pyridyl or benzimidazolyl side chain, have also been explored, and these novel derivatives were evaluated for their apoptosis-inducing activity against human lymphoma cells. researchgate.net Nitrogen-substituted macrosphelide derivatives have also been prepared and tested for their apoptosis-inducing activity. nih.gov

Here is a table illustrating the apoptosis inducing activity of some MS derivatives:

| Derivative | Activity (% Apoptosis) | Concentration (μM) |

| Macrosphelide A (MSA) | <1% | 10 |

| This compound (MSB) | Mild apoptosis | Not specified |

| Diketo-MS | Mild apoptosis | Not specified |

| MS-epothilone hybrid (C15 side chain) | Potent apoptosis | 1 |

| MS-epothilone hybrid (C9 side chain) | Less potent | Not specified |

| Artificial macrosphelide analogue (Compound 14) | Maximum potency | Not specified |

| Artificial macrosphelide analogue (Compound 14) | 8.5% DNA fragmentation | 1 |

| Diketone compound 5 | 11.7% DNA fragmentation | 1 |

Data compiled from search results clockss.orgmdpi.comresearchgate.netnih.gov. Note that specific activity values and conditions varied across different studies.

Influence of Macrolactone Ring Size on Biological Function

The size of the macrolactone ring is another structural feature that has been modified to investigate the SAR of macrosphelides. mdpi.comresearchgate.net Analogues with altered ring sizes, such as 15-membered and 18-membered macrolactones, have been synthesized and evaluated for their biological activities. clockss.orgmdpi.comresearchgate.net For instance, total synthesis of 2-nor-macrosphelides, which are 15-membered analogues of the natural 16-membered macrosphelides, has been described. researchgate.net Ring-enlarged macrosphelide derivatives have also been pursued. mdpi.comresearchgate.net However, modifications to the ring size, such as creating dihydro- or ring-enlarged derivatives, did not consistently lead to improved apoptosis-inducing activity compared to the parent compound in some studies. mdpi.comresearchgate.net This suggests that the natural 16-membered ring size might be optimal for certain biological functions or that specific conformations enabled by this ring size are crucial. mdpi.comresearchgate.netnih.gov

Stereochemical Control in Chemical Transformations and Bioactivity

Stereochemical control during the chemical synthesis of macrosphelides and their analogues is essential to obtain specific stereoisomers, as the stereochemistry significantly impacts biological activity. researchgate.netnih.govbiorxiv.orgreadthedocs.io Synthetic routes have been developed that allow for the controlled introduction of stereocenters. researchgate.netresearchgate.net For example, asymmetric synthesis approaches utilizing chiral materials and stereoselective reactions like asymmetric hydroxyallylation have been employed to prepare macrosphelide analogues with defined stereochemistries. clockss.orgresearchgate.net Ring-closing metathesis (RCM) is a key step in the synthesis of macrosphelides and their analogues, and the stereochemical course of this reaction can be influenced by various factors. researchgate.netresearchgate.netsemanticscholar.orgrsc.org The ability to control the stereochemistry during synthesis allows for the creation of different stereoisomers, which can then be evaluated in biological assays to understand the role of specific stereochemical arrangements in their bioactivity. researchgate.netnih.govbiorxiv.org The discovery of more potent macrosphelide derivatives has involved the development of advanced synthetic routes that allow for stereochemical control. researchgate.net

Mechanistic Investigations of Biological Activities of + Macrosphelide B

Anti-Cell Adhesion Mechanisms

(+)-Macrosphelide B has demonstrated potent inhibitory activity against cell adhesion, a process critical in various physiological and pathological conditions, including inflammation and cancer metastasis. wikidata.orgwikipedia.orgnih.gov

Inhibition of Leukocyte-Endothelial Cell Adhesion (e.g., HL-60 to HUVEC)

Studies have shown that this compound effectively inhibits the adhesion of human leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVECs). wikidata.orgnih.govfishersci.ca This inhibitory activity is a key aspect of its potential therapeutic application, particularly in preventing the inappropriate migration and accumulation of leukocytes. Macrosphelide A (MSPA), a structurally related compound, also exhibits this inhibitory effect, with reported half-maximal inhibitory concentration (IC₅₀) values against HL-60 cell adhesion to LPS-activated HUVECs. nih.gov While MSPA showed an IC₅₀ of 3.5 μM, MSPB inhibited HL-60 adhesion to a lesser extent, with an IC₅₀ of 36 μM. nih.gov

| Compound | Cell Lines Involved | Endothelial Cell Activation | IC₅₀ (μM) | Citation |

| Macrosphelide A | HL-60 to HUVEC | LPS-activated | 3.5 | nih.gov |

| This compound | HL-60 to HUVEC | LPS-activated | 36 | nih.gov |

Specific Modulation of Sialyl Lewis(x) / E-Selectin Interactions

The mechanism underlying the anti-cell adhesion activity of this compound involves the specific modulation of interactions between Sialyl Lewis(x) (sLe(x)) carbohydrate structures and E-Selectin (also known as ELAM-1). wikidata.orgwikipedia.orgnih.govfishersci.cathegoodscentscompany.comnih.govidrblab.netresearchgate.netnih.govhznu.edu.cnfrontiersin.org E-Selectin is a cell adhesion molecule expressed on activated endothelial cells that plays a crucial role in the initial tethering and rolling of leukocytes and certain cancer cells along the vessel wall by binding to ligands like sLe(x) on the surface of these cells. nih.govresearchgate.netwikipedia.org

Research indicates that macrosphelides, including MSPB, prevent cell-cell adhesion by blocking the binding of SLe(x) to E-Selectin. nih.gov Experiments involving the pretreatment of cells have further clarified this mechanism, showing that pretreatment of HL-60 cells (which express sLe(x)), but not HUVECs (which express E-Selectin), resulted in the inhibition of adhesion. nih.gov These findings suggest that macrosphelides specifically bind to SLe(x) on the surface of HL-60 cells, thereby interfering with their interaction with E-Selectin on endothelial cells and suppressing adhesion and subsequent processes like metastasis. wikidata.orgnih.gov

Immunosuppressive Effects and Underlying Cellular Pathways

Beyond its anti-cell adhesion properties, this compound has been reported to exhibit immunosuppressant activity. fishersci.ca Notably, MSPB has shown strong in vivo immunosuppressant activity that is equipotent to clinically used immunosuppressants such as rapamycin (B549165) or cyclosporine. fishersci.ca While the potent immunosuppressive effect is established, the specific underlying cellular pathways for MSPB's immunosuppression, beyond its impact on cell adhesion which is fundamental to immune cell trafficking, are not extensively detailed in the provided information. The inhibition of leukocyte-endothelial cell adhesion mediated by the sLe(x)/E-Selectin interaction is a key mechanism by which MSPB can influence immune cell migration and infiltration, contributing to its immunosuppressive effects. nih.govresearchgate.netnih.gov

Anti-Cancer Mechanisms

This compound and related macrosphelides have demonstrated promising anti-cancer activities through various mechanisms, including the induction of apoptosis and the modulation of cancer metabolism. wikidata.orgfishersci.canih.gov

Apoptosis Induction in Malignant Cell Lines (e.g., HepG2, HL60, MCF-7, U937)

Macrosphelides have shown the ability to induce apoptosis, a programmed cell death pathway, in several malignant cell lines. wikidata.orgfishersci.canih.gov Natural-type macrosphelides, including MSPB, have been found to induce apoptotic cell death in human lymphoma U937 cells. wikidata.orgfishersci.ca Specifically, MSPB and diketo-MS (a related macrosphelide) were observed to induce mild apoptosis in human lymphoma U937 cells via the Fas/caspase-8-dependent pathway. fishersci.ca

Studies investigating macrosphelide derivatives have provided further insights into apoptosis induction. A hybrid molecule based on diketo-MS exhibited significant apoptosis-inducing activity against the U937 cell line at a concentration of 1 μM. idrblab.net Furthermore, some macrosphelide derivatives have been shown to cause rapid generation of reactive oxygen species (ROS) and mitochondrial dysfunction in U937 cells, subsequently triggering the mitochondria-dependent apoptosis pathway. fishersci.ca It has also been reported that the induction of apoptosis by macrosphelides can be enhanced under conditions of mild hyperthermia. fishersci.ca

While direct apoptosis induction data for this compound across all specified cell lines (HepG2, HL60, MCF-7, U937) is not exhaustively detailed in the provided snippets, the activity in U937 cells and the general activity of macrosphelides in inducing apoptosis in cancer cell lines like HepG2, HL60, and MCF-7 highlight this as a significant anti-cancer mechanism. wikidata.orgfishersci.canih.gov

Modulation of Cancer Metabolism: The Warburg Effect

Modulation of cancer metabolism, particularly the Warburg effect (aerobic glycolysis), represents another mechanism by which macrosphelides exert anti-cancer effects. nih.gov The Warburg effect is a metabolic hallmark of many cancers, where glucose is primarily converted to lactate (B86563) even in the presence of oxygen. nih.gov

Research on Macrosphelide A (MSPA) has revealed that it inhibits cancer cell proliferation and induces apoptosis, in part, by inhibiting key enzymes involved in the Warburg effect. nih.gov These targets include aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH). nih.gov MSPA has been shown to strongly bind to these enzymes and reduce their enzymatic activity, leading to impaired proliferation, decreased glucose consumption, and reduced lactate release in cancer cells like HepG2. nih.gov This simultaneous inactivation of glycolysis and the TCA cycle by MSPA suggests a mechanism for decreasing cancer cell growth. nih.gov While this detailed metabolic mechanism is specifically described for MSPA, the structural similarity between MSPA and MSPB, and the use of MSPB as a control in some studies, suggest potential for similar metabolic effects, although further direct investigation on MSPB's impact on these specific metabolic pathways is needed.

Direct Enzyme Inhibition and Kinetic Characterization

Studies have identified several key enzymes that are directly inhibited by macrosphelide compounds, including this compound. These enzymes are primarily involved in metabolic pathways, suggesting a link between the compound's effects and cellular energy production or substrate utilization.

Enolase 1 (ENO1), a key glycolytic enzyme, has been identified as a target of macrosphelides. ENO1 catalyzes the reversible conversion of 2-phosphoglycerate to phosphoenolpyruvate. nih.govgenecards.orguniprot.org Inhibition of ENO1 by macrosphelides, including this compound, has been observed, impacting glycolytic flux. nih.gov Research indicates that macrosphelide A, a closely related analog, strongly binds to and reduces the enzymatic activity of purified ENO1. nih.gov Given the structural similarity, this compound is also implicated in this inhibitory activity. The inhibition of ENO1 can attenuate cell proliferation and induce cell death, potentially through the disruption of glycolysis and other non-metabolic functions of ENO1, such as plasminogen activation, cell-cell adhesion, and DNA replication. nih.gov

Aldolase A (ALDOA), another enzyme in the glycolytic pathway, is also a target of macrosphelides. nih.govwikipedia.org ALDOA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) and glyceraldehyde 3-phosphate. wikipedia.org Studies have shown that macrosphelide A significantly decreases the enzymatic activity of ALDOA. nih.gov This inhibition is likely shared by this compound due to structural similarities. ALDOA is highly expressed in various cancers and its overexpression is associated with enhanced glycolysis, promoting tumor growth. wikipedia.org Inhibiting ALDOA can therefore impact cancer cell metabolism and proliferation.

Fumarate Hydratase (FH), an enzyme involved in the citric acid cycle, has also been identified as a target of macrosphelides. nih.govnih.govuniprot.orgresearchgate.netrcsb.orgrcsb.org FH catalyzes the reversible hydration of fumarate to L-malate. uniprot.orgrcsb.org Inhibition of FH by macrosphelide A has been demonstrated, leading to decreased enzymatic activity. nih.gov The accumulation of fumarate due to FH deficiency has been linked to the activation of oncogenic pathways. nih.gov Inhibition of FH by this compound could therefore impact cellular respiration and contribute to its biological effects.

The following table summarizes the observed inhibition of these enzymes by macrosphelides, based on studies primarily conducted with macrosphelide A, highlighting the relevance to this compound.

| Enzyme | Metabolic Pathway | Observed Inhibition by Macrosphelides (primarily Macrosphelide A) |

| Enolase 1 (ENO1) | Glycolysis | Strong binding and significant decrease in enzymatic activity. nih.gov |

| Aldolase A (ALDOA) | Glycolysis | Significant decrease in enzymatic activity. nih.gov |

| Fumarate Hydratase (FH) | Citric Acid Cycle | Decrease in enzymatic activity. nih.gov |

The inhibition of key metabolic enzymes like ENO1, ALDOA, and FH by macrosphelides, including this compound, contributes to their effects on cell proliferation. By disrupting glycolysis and the citric acid cycle, these compounds can impair the energy production and biomass synthesis necessary for rapid cell division. nih.govwikipedia.org

Identification of Molecular Targets and Ligand Binding Interactions for + Macrosphelide B

Proteomic Screening and Affinity Chromatography Methodologies

Proteomic screening coupled with affinity chromatography is a powerful approach for the unbiased identification of protein targets of small molecules. This methodology involves immobilizing the small molecule bait onto a solid support, creating an affinity column. Cellular lysates are then passed through this column, allowing proteins that bind to the immobilized compound to be retained. Unbound proteins are washed away, and the retained proteins are subsequently eluted and identified, typically using mass spectrometry. uniprot.orgnih.govnih.gov

In the context of macrosphelide research, this approach has been successfully applied to identify putative targets. For instance, a mass spectrometry proteomic screen coupled with affinity chromatography was conducted using biotinylated MSPA to identify MSPA-binding proteins in cell lysates. uniprot.orgnih.gov Proteins captured by the immobilized probe were precipitated and separated for analysis. uniprot.orgnih.gov This method allows for a proteome-wide survey to discover potential interacting partners.

Design and Application of Biotinylated (+)-Macrosphelide B Probes

The design and synthesis of chemical probes are essential for affinity-based target identification strategies. Biotinylated probes, where the small molecule of interest is conjugated to a biotin (B1667282) tag, are widely used due to the high affinity of biotin for streptavidin. This strong interaction allows for the efficient capture and isolation of the probe-bound proteins using streptavidin-coated beads. uniprot.orgnih.govnih.gov

In studies involving macrosphelides, biotinylated chimeras of MSPA have been synthesized and applied to identify binding proteins. uniprot.orgnih.govnih.gov These probes facilitate the pull-down of proteins that directly interact with the macrosphelide structure from complex biological mixtures like cell lysates. uniprot.orgnih.gov Biotinylated this compound (biotin-MSPB) has also been synthesized and utilized, notably as a control in validation experiments. uniprot.orgnih.gov

Research findings indicate that while biotin-conjugated MSPA bound directly to certain target proteins, biotin-conjugated MSPB did not interact with any of the tested targets. nih.gov This observation suggests a high degree of specificity in the binding interactions of MSPA and highlights structural differences between MSPA and MSPB that influence their protein binding profiles. uniprot.orgnih.gov

Optimization of Linker Length for Target Identification

The design of biotinylated probes requires careful consideration of the linker connecting the small molecule to the biotin tag. The length and nature of this linker can significantly impact the probe's ability to access the binding site of its target protein and can influence the specificity of the interaction. uniprot.orgnih.gov

In macrosphelide research, the effect of linker length on target identification has been investigated. Studies have involved the synthesis of biotinylated MSPA chimeras with different linker lengths to assess their effectiveness in capturing binding proteins. uniprot.orgnih.gov This optimization step is crucial to ensure that the probe accurately reflects the binding behavior of the untagged small molecule and to minimize potential artifacts caused by the linker or the biotin tag itself. uniprot.orgnih.gov Research has shown that MSPA could bind to target proteins regardless of linker length or biotinylation in certain contexts, although linker length can be critical for identifying biological target proteins. uniprot.orgnih.gov

Computational Modeling of Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play a vital role in complementing experimental approaches for understanding ligand-target interactions at the molecular level. These techniques can provide insights into the potential binding modes, affinities, and dynamics of the interaction. nih.gov

In macrosphelide research, in silico experiments have been employed to analyze the binding patterns between macrosphelides and their putative target proteins. uniprot.orgnih.gov These computational studies help to visualize and characterize the interactions, providing a theoretical basis for the observed binding or lack thereof. uniprot.orgnih.gov

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation (binding pose) of a small molecule ligand within the binding site of a target protein. These simulations estimate the binding energy for different poses, allowing researchers to assess the likelihood and strength of the interaction.

Molecular docking calculations have been performed to analyze the interactions of macrosphelides with potential target proteins. uniprot.orgnih.govgenecards.org These calculations provide insights into the molecular recognition between the ligand and the protein, identifying key residues involved in binding and predicting the stability of the resulting complex. uniprot.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time. genecards.orgwikipedia.org These simulations can capture the flexibility of both the ligand and the protein, providing information about the stability of the complex, conformational changes upon binding, and the dynamics of the interaction. genecards.orgwikipedia.org

Molecular dynamics simulations have been used in conjunction with docking studies to further investigate the binding of macrosphelides to target proteins. uniprot.orgnih.govgenecards.org These simulations can help to refine the binding poses predicted by docking and to assess the stability of the ligand-protein complex in a more realistic environment, such as an aqueous solution. uniprot.orgnih.gov For MSPA, molecular dynamics simulations have revealed that the MSPA-ENO1 complex showed higher energy values than other complexes studied, indicating greater stability. uniprot.org

Validation of Putative Protein Targets

Identifying a putative protein target through screening methods is the first step; validation is necessary to confirm that the interaction is biologically relevant and contributes to the observed phenotype of the small molecule. nih.gov Various experimental techniques are used for target validation.

Validation methods can include in vitro binding assays, which directly assess the interaction between the purified protein and the small molecule. uniprot.orgnih.gov Competitive binding assays can demonstrate the specificity of the interaction by showing that the untagged small molecule can compete with a labeled probe for binding to the target. nih.gov Additionally, functional studies, such as assessing the effect of the small molecule on the activity of the putative target protein or using techniques like siRNA-mediated knockdown of the target protein to phenocopy the effects of the small molecule, can provide strong evidence for the relevance of the identified interaction. uniprot.orgnih.gov

In macrosphelide research, putative targets identified through proteomic screening and affinity chromatography have been subjected to validation. uniprot.orgnih.gov In vitro binding assays and competitive binding assays have been used to confirm direct and specific interactions between MSPA and its candidate target proteins. uniprot.orgnih.gov As noted earlier, biotin-conjugated this compound was used as a negative control in these validation studies, and its lack of interaction with the tested MSPA targets supported the specificity of MSPA binding. nih.gov

In Vitro Binding Assays

In vitro binding assays have been employed to investigate the direct interaction between macrosphelides and potential target proteins. Studies utilizing biotinylated macrosphelide A have shown direct binding to target proteins such as Aldolase (B8822740) A (ALDOA), Enolase 1 (ENO1), and Fumarate (B1241708) hydratase (FH) nih.govdntb.gov.ua. These proteins are involved in glycolysis and the TCA cycle nih.govdntb.gov.ua.

Crucially, when biotin-conjugated this compound was used as a control in these assays, it did not interact with these specific targets, suggesting that the binding observed with macrosphelide A is highly specific to its structure nih.gov. This indicates that the structural difference at the C-14 position between macrosphelide A and this compound is significant for the binding to these particular metabolic enzymes nih.gov.

Table 1: In Vitro Binding of Biotinylated Macrosphelides to Target Proteins

| Compound | ALDOA Binding | ENO1 Binding | FH Binding | GAPDH Binding |

| Biotinylated Macrosphelide A | Yes | Yes | Yes | No |

| Biotinylated this compound | No | No | No | No |

Note: Data based on competitive binding assays as described in Ref. nih.gov. GAPDH was included as a control and did not show significant binding to macrosphelide A.

Enzyme Activity Assays

Enzyme activity assays are used to determine if a compound can inhibit the catalytic activity of a specific enzyme. While macrosphelide A has been shown to significantly decrease the enzymatic activities of ENO1, ALDOA, and FH in cancer cells, studies specifically detailing the effect of this compound on the enzymatic activity of these or other potential targets are less prominent in the provided search results, which primarily focus on macrosphelide A's interaction with these metabolic enzymes nih.govdntb.gov.ua.

Macrosphelide A treatment in HepG2 cells resulted in decreased enzymatic activities of ENO1, ALDOA, and FH compared to a control nih.gov. For instance, the enzymatic activity of ENO1 was reduced to 0.72 relative to the control (set at 1), ALDOA to 0.78, and FH to 0.80 nih.gov.

Table 2: Effect of Macrosphelide A on Enzyme Activity in HepG2 Cells

| Enzyme | Relative Enzyme Activity (vs. Control) |

| ENO1 | 0.72 |

| ALDOA | 0.78 |

| FH | 0.80 |

| GAPDH | No significant effect |

Note: Data represents enzymatic activity in HepG2 cells treated with 100 µM of macrosphelide A for 24 hours, relative to untreated control cells nih.gov. Specific data for this compound's effect on these enzymes is not detailed in the provided results focusing on these targets.

siRNA-Based Knockdown Experiments

Studies investigating the anti-cancer effects of macrosphelide A have used siRNA to knockdown the expression of ALDOA, ENO1, and FH in cancer cell lines like HepG2 and MCF-7 nih.govdntb.gov.ua. The silencing of these individual enzymes using siRNA resulted in significant anti-proliferative effects, indirectly supporting the idea that these proteins are relevant targets for macrosphelide A's activity nih.govdntb.gov.ua. For example, siRNA against ENO1 showed a notable anti-proliferative effect in HepG2 cells nih.gov.

Table 3: Effect of siRNA Knockdown of Target Proteins on Cancer Cell Viability

| Target Protein Knockdown (siRNA) | Effect on Cell Proliferation (HepG2 cells) |

| ALDOA | Significant inhibition |

| ENO1 | Most significant inhibition |

| FH | Significant inhibition |

| ALDOA + ENO1 | More significant inhibition than alone |

While the provided information heavily emphasizes macrosphelide A's interaction with metabolic enzymes and its effects confirmed by siRNA, the specific molecular targets and detailed ligand-binding interactions for this compound, beyond its reduced activity in cell adhesion assays compared to macrosphelide A, are not as extensively described in these sources in the context of these specific experimental methods jst.go.jpnih.gov. The use of this compound as a negative control in macrosphelide A binding studies highlights the structural specificity required for the interactions observed with macrosphelide A nih.gov.

Preclinical Pharmacological Investigations of + Macrosphelide B

In Vitro Efficacy in Cell-Based Disease Models

In vitro studies have provided insights into the cellular mechanisms influenced by (+)-macrosphelide B, including its effects on cell viability, adhesion, apoptosis, and metabolic activity in various cell lines.

Cytotoxicity Studies in Cancer Cell Lines

Investigations into the cytotoxic effects of macrosphelides, including this compound, have been conducted across a range of cancer cell lines. Macrosphelide B has been reported to show inhibitory activity against the growth of various murine and human tumor cells, such as P815 murine mastcytoma, EL4 murine lymphoma, Bl6 murine melanoma, WiDr human colon adenocarcinoma, and A549 human lung carcinoma. mdpi.com It has also shown inhibitory activity against tumor cell growth in colon 26-L5 adenocarcinoma cells. clockss.org

While specific IC50 values for this compound across all these lines are not consistently provided in the search results, one study reported an IC50 value of 36 μM for macrosphelide B in inhibiting the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVECs), noting that these compounds exhibited significant cytotoxicity in this context. mdpi.com Another study indicated that a synthetic diketone macrosphelide (MS5) showed cytostatic effects at 5 μM and induced apoptosis at 10 μM in human lymphoma U937 cells. tandfonline.com Macrosphelide B (MSB 2) was found to induce mild apoptosis in human lymphoma U937 cells. mdpi.com A cytotoxic effect of carbonylated MSB 2 was also observed at high concentrations. mdpi.com

Anti-Adhesion Assays

A key area of investigation for this compound has been its ability to inhibit cell adhesion. This compound has been reported to exhibit potent inhibitory activity against the adhesion of human leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVECs) in a dose-dependent fashion, with an IC50 value of 36 μM. mdpi.comresearchgate.net This inhibition of cell adhesion is considered significant because the adhesion of tumor cells to the vessel wall endothelium is a critical step in tumor metastasis. clockss.orgjcu.edu.au Macrosphelide B's suppression of metastasis is linked to its inhibition of adhesion mediated by sLe(x)/E-selectin molecules. clockss.orgjcu.edu.aumdpi.comoncotarget.comactascientific.com

Apoptosis Assays (e.g., Annexin V/7-ADD staining, DNA Fragmentation)

Studies have indicated that macrosphelides, including this compound, can induce apoptosis in cancer cells. This compound (MSB 2) and a related diketo-macrosphelide (diketo-MS 15) were found to induce mild apoptosis in human lymphoma U937 cells via the Fas/caspase-8-dependent pathway. mdpi.com The induction of apoptosis by macrosphelides in U937 cells has been evaluated by observing morphological changes and DNA fragmentation. tandfonline.com One study demonstrated that a synthetic diketone macrosphelide could activate a ROS-dependent apoptotic program in U937 cells at a concentration of 10 μM after 12 hours of incubation, as indicated by DNA fragmentation. clockss.orgtandfonline.com

Furthermore, the combination of a synthetic diketone macrosphelide (MS5) at 5 μM with mild hyperthermia (41°C for 20 minutes) showed a significant synergistic enhancement of apoptosis in U937 cells at 6 hours, as evaluated by morphological changes and DNA fragmentation. tandfonline.com Flow cytometry using Annexin V/FITC and PI staining revealed that the proportion of early apoptosis after this combined treatment was higher (18.3 ± 3.0%) compared to treatment with MS5 alone (11.0 ± 1.3%). tandfonline.com Marked increase in reactive oxygen species (ROS) generation was observed immediately after the combined treatment. tandfonline.com

Metabolic Phenotype Assays (e.g., ECAR, OCR)

Research into the metabolic effects of macrosphelides has been conducted. While specific data for this compound's direct impact on metabolic phenotype assays like ECAR (extracellular acidification rate) and OCR (oxygen consumption rate) were not explicitly detailed for macrosphelide B in the provided search results, studies on macrosphelide A (MSPA), a closely related derivative, have shown effects on cellular metabolism. MSPA treatment in cancer cells significantly lowered cellular glucose consumption and lactate (B86563) production. nih.gov Real-time metabolic phenotype assays (Seahorse assay) revealed that both the ECAR and OCR were attenuated by MSPA treatment in HepG2 cells, indicating inhibition of both glycolytic and mitochondrial respiration. nih.gov This suggests a potential mechanism for macrosphelide-induced cell death through the simultaneous inhibition of glycolysis and the TCA cycle. nih.gov The use of Seahorse XFe96 to monitor OCR and ECAR for screening compounds that inhibit glycolysis/mitochondrial respiration has been noted in the context of macrosphelides. dokumen.pub

In Vivo Efficacy in Non-Human Animal Models

Preclinical investigations have extended to in vivo models to assess the effects of this compound on disease progression, particularly metastasis.

Anti-Metastasis Studies (e.g., Murine Melanoma Models)

This compound has been reported to suppress metastasis of B16-BL6 mouse melanoma cells to the lung in vivo. clockss.orgmdpi.comoncotarget.comactascientific.commdpi.com This effect is attributed to its ability to inhibit cell adhesion mediated by sialyl Lewisx. clockss.orgjcu.edu.aumdpi.comoncotarget.comactascientific.com One study indicated that combined therapy of macrosphelide B and cisplatin (B142131) induced remarkably lung metastasis inhibition without adverse effects of cisplatin to the host. clockss.org While specific quantitative data on the reduction in metastasis (e.g., number of lung nodules) were not consistently available across the provided snippets, the consistent reporting across multiple sources highlights the significant anti-metastatic activity observed for this compound in this murine melanoma model.

Immunosuppressant Activity in Mammalian Models

Research indicates that this compound exhibits immunosuppressant activity. researchgate.netresearchgate.net This activity is linked to its ability to inhibit cell adhesion. nih.govkitasato-u.ac.jpjst.go.jp Specifically, MSB has been shown to inhibit the adhesion of sialyl Lewis(x) (sLe(x))-expressing HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVECs) in vitro. nih.govkitasato-u.ac.jp This suggests a mechanism involving the modulation of cell-cell adhesion molecules, which play a crucial role in immune responses and cell trafficking. nih.govkitasato-u.ac.jp

In in vivo mammalian models, studies using B16/BL6 mouse melanoma cells demonstrated that administration of MSB at 20 mg/kg/day significantly decreased lung metastatic nodules. nih.govkitasato-u.ac.jp Flow cytometry analysis revealed that B16/BL6 cells expressed high levels of sLe(x) antigen, and in vitro adhesion of these cells to LPS-activated HUVECs was significantly inhibited by MSB. nih.govkitasato-u.ac.jp This provides evidence in a mammalian model for MSB's ability to interfere with cell adhesion relevant to processes like metastasis, which can involve immune cell interactions. However, it is important to note that no inhibition of metastasis was observed in L5178Y-ML mouse lymphoma cells, which expressed low levels of sLe(x) antigen, suggesting a degree of selectivity in MSB's effects potentially related to sLe(x) expression. nih.gov

Combinatorial Approaches with Established Agents (e.g., Cisplatin)

Preclinical investigations have explored the potential of combining this compound with established chemotherapeutic agents, such as cisplatin. nih.gov Combined therapy involving MSB and cisplatin (CDDP) has been investigated for its effects on metastasis in mammalian models. nih.gov

A study using B16/BL6 mouse melanoma cells demonstrated that combined therapy of MSB and cisplatin induced remarkable lung metastasis inhibition. nih.govkitasato-u.ac.jp This combination approach showed enhanced efficacy in reducing metastatic nodules compared to individual treatments. nih.gov Notably, this combined therapy was reported to induce significant lung metastasis inhibition without the adverse effects typically associated with cisplatin alone in the host. nih.govkitasato-u.ac.jp These findings suggest a potential synergistic or additive effect between MSB and cisplatin in inhibiting metastasis, possibly through complementary mechanisms, where MSB's inhibition of cell adhesion complements cisplatin's cytotoxic effects. nih.gov

While the precise mechanisms underlying the combinatorial effects require further detailed investigation, these preclinical results highlight the potential of this compound as a component in combination therapies, particularly in contexts involving cell adhesion-mediated processes like metastasis. nih.gov

Summary of In Vivo Metastasis Data with this compound

| Treatment Group | Mammalian Model | Observed Effect on Metastasis | Reference |

| MSB (20 mg/kg/day) | B16/BL6 mouse melanoma | Significant decrease in lung metastatic nodules (T/C = 45%) | nih.govkitasato-u.ac.jp |

| MSB (20 mg/kg/day) | L5178Y-ML mouse lymphoma | No inhibition of metastasis to spleen and liver | nih.gov |

| MSB + Cisplatin | B16/BL6 mouse melanoma | Remarkable lung metastasis inhibition | nih.govkitasato-u.ac.jp |

Note: T/C represents the ratio of the number of metastatic nodules in the treated group to the control group.

Summary of In Vitro Cell Adhesion Data with this compound

| Cell Type | Endothelial Cells | Activation Stimulus | Effect of MSB on Adhesion | Reference |

| HL-60 (sLe(x)-expressing) | HUVECs | LPS | Inhibited adhesion | nih.govkitasato-u.ac.jp |

| B16/BL6 (high sLe(x) expression) | LPS-activated HUVECs | LPS | Significantly inhibited adhesion | nih.govkitasato-u.ac.jp |

| L5178Y-ML (low sLe(x) expression) | LPS-activated HUVECs | LPS | Adhesion demonstrated, but less than B16/BL6; MSB effect not explicitly detailed for this cell line's adhesion to HUVECs in the provided snippet. | nih.gov |

Future Research Directions and Translational Perspectives for + Macrosphelide B

Comprehensive Elucidation of Biosynthetic Pathways for Sustainable Production

Understanding the complete biosynthetic pathway of (+)-macrosphelide B is crucial for developing sustainable and potentially scalable production methods. Macrosphelides are secondary metabolites produced by fungi like Macrosphaeropsis sp. and Periconia byssoides. clockss.orgmdpi.com Research into the biosynthesis of secondary metabolites from fungi, including strategies like the OSMAC (one strain many compounds) approach, co-culture, and epigenetic regulation, can provide valuable insights. mdpi.com Harnessing targeted activation strategies for dormant gene clusters within fungal genomes, such as promoter replacements, transcription factor knockouts, and heterologous expression of biosynthetic gene clusters, are potential avenues to enhance production. mdpi.com However, genomic information for Microsphaeropsis species is not yet fully reported, highlighting the need for whole-genome sequencing and analysis to identify and manipulate the relevant biosynthetic gene clusters. mdpi.com Heterologous expression in genetically tractable hosts like E. coli is another strategy being explored for the sustainable production and diversification of natural products, which could be applied to macrosphelides. nih.gov

Development of Advanced Synthetic Routes for Scalability and Enhanced Analog Diversity

The structural complexity of this compound necessitates the development of efficient and scalable synthetic routes. Total synthesis approaches have been reported, often involving the preparation of key fragments and subsequent macrocyclization. researchgate.netmdpi.com Strategies such as Yamaguchi macrolactonization and intramolecular nitrile oxide-olefin cycloaddition (INOC) have been employed for constructing the 16-membered macrolactone core. mdpi.commdpi.comacs.org Future research aims to develop more advanced synthetic methodologies that allow for greater scalability and facilitate the creation of a diverse range of analogues. This includes exploring asymmetric synthesis approaches for stereochemical control mdpi.com, utilizing transition-metal-catalyzed transformations like ring-closing metathesis (RCM) and cross-coupling reactions rsc.orgresearchgate.netmdpi.com, and developing combinatorial chemistry techniques specifically for macrocyclic scaffolds. rsc.org The goal is to create libraries of macrosphelide derivatives with potentially improved biological activities and pharmacological properties. nih.govrsc.org

High-Throughput Screening and Lead Optimization of this compound Analogues

High-throughput screening (HTS) is a critical step in identifying potential drug candidates (hits) from large libraries of compounds. upmbiomedicals.combmglabtech.com Following HTS, the hit-to-lead and lead optimization process aims to refine these initial hits to generate more potent and selective lead compounds. upmbiomedicals.comresearchgate.net Applying HTS to libraries of synthetic and semi-synthetic this compound analogues is essential for discovering compounds with enhanced therapeutic profiles. nih.govmdpi.com Lead optimization efforts will involve robust biological testing and medicinal chemistry to improve parameters such as potency, target selectivity, and pharmacokinetic properties. upmbiomedicals.comnih.gov Structure-activity relationship (SAR) studies, initiated during the hit-to-lead phase, will be crucial for identifying key molecular features associated with desired activities and guiding the design of more effective analogues. nih.govupmbiomedicals.com Computational methods, including de novo design and virtual screening, can complement experimental screening and aid in lead optimization. nih.gov

Deeper Mechanistic Characterization and Identification of Novel Biological Targets

While this compound and related macrosphelides have shown promising biological activities, a comprehensive understanding of their molecular mechanisms of action and identification of specific biological targets is still an active area of research. nih.govresearchgate.net Macrosphelide A, a closely related analogue, has been shown to inhibit cell-cell adhesion and induce apoptosis. clockss.orgnih.gov More recently, Macrosphelide A was found to specifically bind to and inactivate key glycolytic enzymes, including ENO1, ALDOA, and fumarate (B1241708) hydratase (FH), suggesting a mechanism involving the disruption of cancer cell metabolism. nih.govmdpi.comsemanticscholar.org Given the structural similarities, this compound may share some of these targets or interact with novel ones. Future research should focus on employing advanced techniques such as affinity chromatography coupled with mass spectrometry, as used for Macrosphelide A, to identify the proteins that this compound directly interacts with in various cellular contexts. nih.govresearchgate.net Further mechanistic studies are needed to fully elucidate the downstream effects of these interactions and their contribution to the observed biological activities, such as immunosuppression and anticancer effects. clockss.orgnih.gov

Design and Synthesis of Chemical Probes for Cellular Imaging and Diagnostics

Chemical probes are valuable tools for visualizing and studying biological processes in live cells. epfl.chnih.gov Designing and synthesizing chemical probes based on the this compound structure could enable the tracking of its cellular distribution, investigation of its interaction with specific targets in situ, and potentially lead to the development of diagnostic tools. This involves conjugating this compound or its active analogues to fluorescent tags or other detectable moieties while preserving their biological activity. researchgate.netrsc.org Research in this area would leverage advancements in site-specific protein labeling and the design of fluorescent and bioluminescent probes for live-cell imaging. epfl.chnih.gov Such probes would be instrumental in gaining deeper insights into the pharmacokinetics and pharmacodynamics of this compound at the cellular and subcellular levels.

Exploration of Novel Therapeutic Applications Beyond Current Indications